6-cyclopropyl-N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, an ethyl group, a methyl group, and an oxadiazole moiety
Preparation Methods
The synthesis of 6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core and the subsequent introduction of the cyclopropyl, ethyl, and oxadiazole groups. One common method for synthesizing such compounds is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.
Coupling Reactions: The Suzuki–Miyaura coupling reaction is a notable example, where the compound can be coupled with other organic fragments to form new products.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other isoxazolo[5,4-b]pyridine derivatives and compounds containing oxadiazole moieties. These compounds may share similar chemical properties and biological activities but differ in their specific functional groups and overall structure. The uniqueness of 6-CYCLOPROPYL-N~4~-ETHYL-3-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique properties and applications .
Properties
Molecular Formula |
C17H19N5O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6-cyclopropyl-N-ethyl-3-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H19N5O3/c1-4-22(8-14-9(2)20-25-21-14)17(23)12-7-13(11-5-6-11)18-16-15(12)10(3)19-24-16/h7,11H,4-6,8H2,1-3H3 |
InChI Key |
FJEJKQIMGSNEOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NON=C1C)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4CC4 |
Origin of Product |
United States |
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